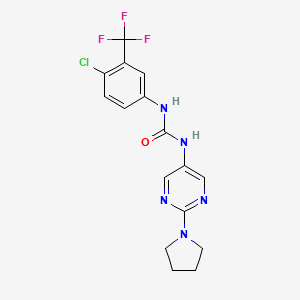
1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea is a useful research compound. Its molecular formula is C16H15ClF3N5O and its molecular weight is 385.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea is a compound with significant potential in medicinal chemistry, particularly in the field of oncology. Its structural characteristics suggest that it may interact with various biological targets, including kinases involved in cancer progression. This article explores the biological activity of this compound, including its mechanism of action, efficacy in preclinical studies, and potential therapeutic applications.
The molecular formula of this compound is C17H17ClF3N5O, with a molecular weight of approximately 399.8 g/mol. The compound features a chloro and trifluoromethyl group on the phenyl ring, along with a pyrrolidinyl and pyrimidinyl moiety that may enhance its bioactivity.
| Property | Value |
|---|---|
| Molecular Formula | C17H17ClF3N5O |
| Molecular Weight | 399.8 g/mol |
| IUPAC Name | 1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[(2-pyrrolidin-1-yl)pyrimidin-4-yl)methyl]urea |
| Purity | ≥95% |
The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cell signaling pathways that regulate cell growth and survival. Preliminary studies indicate that it may act as a selective inhibitor for certain receptor tyrosine kinases (RTKs), which are crucial in cancer biology.
Key Mechanisms:
- Kinase Inhibition : The compound has shown potential in inhibiting kinase activity, particularly Polo-like kinase 4 (PLK4), which plays a critical role in cell division and is often overexpressed in cancer cells .
- Apoptosis Induction : In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines through activation of caspase pathways .
- Cell Cycle Arrest : It may also cause cell cycle arrest at the G2/M phase, further contributing to its anticancer effects .
Preclinical Studies
Several studies have evaluated the biological activity of this compound:
- Inhibition of PLK4 : A study reported that the compound effectively inhibits PLK4 with an IC50 value in the low nanomolar range, indicating strong potency .
- Cytotoxicity Assays : In vitro cytotoxicity assays against various cancer cell lines revealed that the compound exhibits significant antiproliferative effects, with IC50 values ranging from 0.5 to 2 µM depending on the cell type .
Case Studies
- Breast Cancer : A case study involving MCF-7 breast cancer cells showed that treatment with this compound led to increased expression levels of p53 and enhanced cleavage of caspase-3, indicating a mechanism involving apoptotic pathways .
- Lung Cancer : Another study focused on non-small cell lung cancer (NSCLC) cells demonstrated that the compound effectively inhibited cell proliferation and induced apoptosis, suggesting its potential as a therapeutic agent for lung cancer treatment .
特性
IUPAC Name |
1-[4-chloro-3-(trifluoromethyl)phenyl]-3-(2-pyrrolidin-1-ylpyrimidin-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClF3N5O/c17-13-4-3-10(7-12(13)16(18,19)20)23-15(26)24-11-8-21-14(22-9-11)25-5-1-2-6-25/h3-4,7-9H,1-2,5-6H2,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUNXNOSHWSCOSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=N2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClF3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














